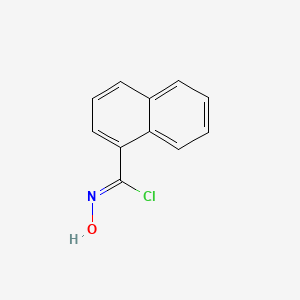
N-Hydroxy-1-naphthimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-1-naphthimidoyl chloride is an organic compound with the molecular formula C₁₁H₈ClNO It is a derivative of naphthalene and is characterized by the presence of a hydroxyl group and an imidoyl chloride group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hydroxy-1-naphthimidoyl chloride can be synthesized through a multi-step process involving the reaction of 1-naphthylamine with phosgene to form 1-naphthyl isocyanate, which is then hydrolyzed to yield this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-1-naphthimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Cyclization Reactions: The compound can undergo cyclization reactions to form spirocyclic structures, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include triethylamine, acetic acid, and various nucleophiles. Reaction conditions often involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from reactions with this compound include substituted naphthalimides, spirocyclic compounds, and various derivatives depending on the nucleophiles and reaction conditions used .
Applications De Recherche Scientifique
N-Hydroxy-1-naphthimidoyl chloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-hydroxy-1-naphthimidoyl chloride involves its ability to form reactive intermediates that can interact with various molecular targets. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the imidoyl chloride group can undergo substitution reactions. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-hydroxy-1-naphthimidoyl chloride include:
- N-Hydroxy-2-naphthimidoyl chloride
- N-Hydroxy-1-naphthylamine
- N-Hydroxy-1-naphthalimide
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties. Its ability to form spirocyclic structures and its applications in bioimaging and medicinal chemistry set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C11H8ClNO |
|---|---|
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
(1Z)-N-hydroxynaphthalene-1-carboximidoyl chloride |
InChI |
InChI=1S/C11H8ClNO/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H/b13-11- |
Clé InChI |
VDSBIVTXOOTQIP-QBFSEMIESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2/C(=N/O)/Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile](/img/structure/B13916309.png)
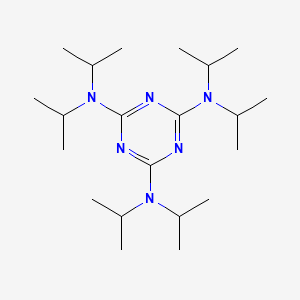
![7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13916318.png)

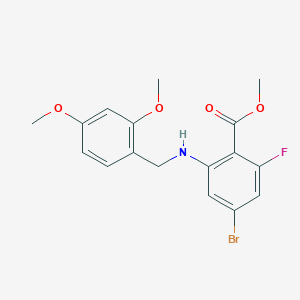
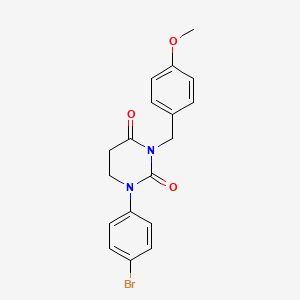
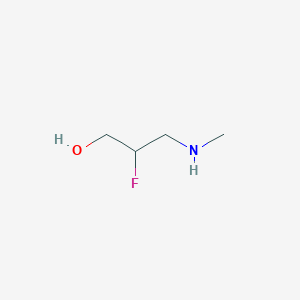
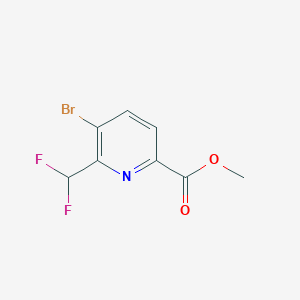
![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
![tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13916355.png)
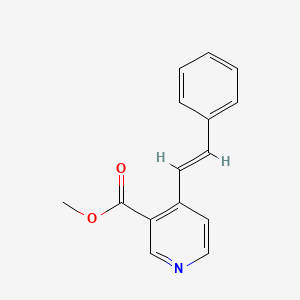
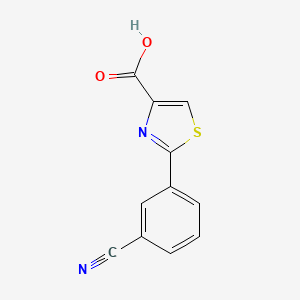
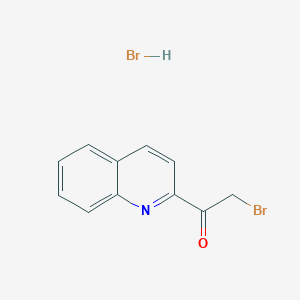
![6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13916374.png)
